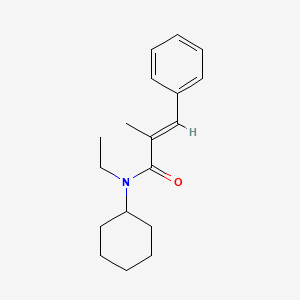
N-cyclohexyl-N-ethyl-2-methyl-3-phenylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-N-ethyl-2-methyl-3-phenylacrylamide, also known as CEPO, is a synthetic erythropoietin (EPO) mimetic. CEPO is a promising therapeutic agent for the treatment of various diseases, including neurodegenerative diseases, stroke, and cancer. The purpose of
Wirkmechanismus
N-cyclohexyl-N-ethyl-2-methyl-3-phenylacrylamide binds to the EPO receptor and activates the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 5 (STAT5) signaling pathway. This leads to the activation of various downstream signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways. The activation of these pathways leads to the promotion of cell survival, proliferation, and differentiation.
Biochemical and Physiological Effects:
N-cyclohexyl-N-ethyl-2-methyl-3-phenylacrylamide has been shown to have various biochemical and physiological effects. In neurodegenerative diseases, N-cyclohexyl-N-ethyl-2-methyl-3-phenylacrylamide has been shown to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF). In stroke, N-cyclohexyl-N-ethyl-2-methyl-3-phenylacrylamide has been shown to reduce inflammation and oxidative stress. In cancer, N-cyclohexyl-N-ethyl-2-methyl-3-phenylacrylamide has been shown to inhibit angiogenesis and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclohexyl-N-ethyl-2-methyl-3-phenylacrylamide has several advantages for lab experiments. It is a stable and soluble peptide that can be easily synthesized using SPPS. It has a long half-life, which allows for less frequent dosing. However, N-cyclohexyl-N-ethyl-2-methyl-3-phenylacrylamide has some limitations for lab experiments. It is expensive to produce, and its effects can be difficult to measure due to its long half-life.
Zukünftige Richtungen
There are several future directions for N-cyclohexyl-N-ethyl-2-methyl-3-phenylacrylamide research. One direction is to study its potential in other diseases, such as traumatic brain injury and spinal cord injury. Another direction is to develop more potent and specific N-cyclohexyl-N-ethyl-2-methyl-3-phenylacrylamide analogs. Additionally, the mechanisms underlying the neuroprotective and neuroregenerative effects of N-cyclohexyl-N-ethyl-2-methyl-3-phenylacrylamide need to be further elucidated. Finally, the development of more efficient and cost-effective synthesis methods for N-cyclohexyl-N-ethyl-2-methyl-3-phenylacrylamide is needed to facilitate its clinical translation.
Conclusion:
N-cyclohexyl-N-ethyl-2-methyl-3-phenylacrylamide is a promising therapeutic agent for the treatment of various diseases. Its synthesis method involves the use of SPPS and chemical modification techniques. N-cyclohexyl-N-ethyl-2-methyl-3-phenylacrylamide has been extensively studied for its therapeutic potential in neurodegenerative diseases, stroke, and cancer. Its mechanism of action involves the activation of various downstream signaling pathways. N-cyclohexyl-N-ethyl-2-methyl-3-phenylacrylamide has several advantages for lab experiments, but also has some limitations. There are several future directions for N-cyclohexyl-N-ethyl-2-methyl-3-phenylacrylamide research, including the study of its potential in other diseases and the development of more efficient synthesis methods.
Synthesemethoden
N-cyclohexyl-N-ethyl-2-methyl-3-phenylacrylamide is synthesized by modifying the structure of the EPO molecule. The synthesis method involves the use of solid-phase peptide synthesis (SPPS) and chemical modification techniques. The SPPS method is used to synthesize a peptide fragment of EPO, which is then modified chemically to produce N-cyclohexyl-N-ethyl-2-methyl-3-phenylacrylamide. The chemical modification involves the introduction of a cyclohexyl group, an ethyl group, and a phenyl group to the peptide fragment.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-N-ethyl-2-methyl-3-phenylacrylamide has been extensively studied for its therapeutic potential in various diseases. In neurodegenerative diseases, N-cyclohexyl-N-ethyl-2-methyl-3-phenylacrylamide has been shown to protect neurons from apoptosis and promote neurogenesis. In stroke, N-cyclohexyl-N-ethyl-2-methyl-3-phenylacrylamide has been shown to reduce infarct size and improve neurological function. In cancer, N-cyclohexyl-N-ethyl-2-methyl-3-phenylacrylamide has been shown to inhibit tumor growth and angiogenesis.
Eigenschaften
IUPAC Name |
(E)-N-cyclohexyl-N-ethyl-2-methyl-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO/c1-3-19(17-12-8-5-9-13-17)18(20)15(2)14-16-10-6-4-7-11-16/h4,6-7,10-11,14,17H,3,5,8-9,12-13H2,1-2H3/b15-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSFBTNLBJUQGD-CCEZHUSRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)C(=CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1CCCCC1)C(=O)/C(=C/C2=CC=CC=C2)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-Cyclohexyl-N-ethyl-2-methyl-3-phenyl-2-propenamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

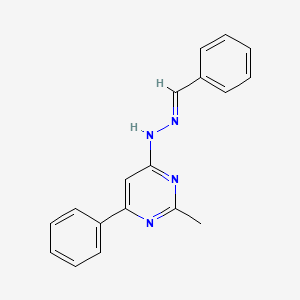
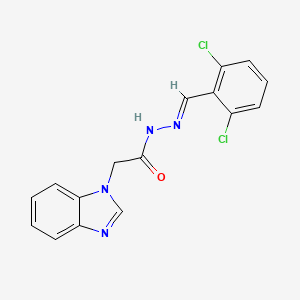
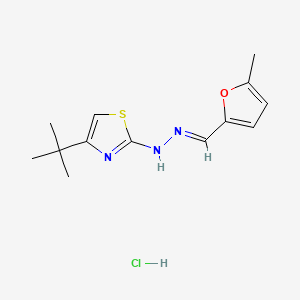
![ethyl [(4-ethoxyphenyl)sulfonyl]carbamate](/img/structure/B5693060.png)
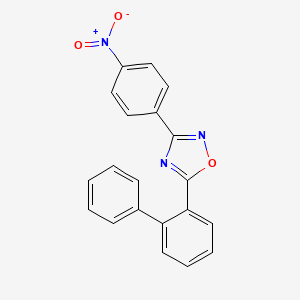

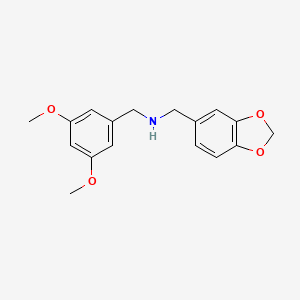

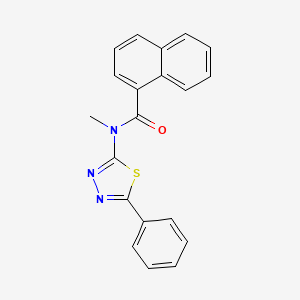
![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5693091.png)
![4-[allyl(methylsulfonyl)amino]-N-cyclohexylbenzamide](/img/structure/B5693098.png)

![2,2'-[(3,4-dichlorobenzyl)imino]diethanol](/img/structure/B5693127.png)
![1-methyl-4-[(3,5,6-trimethyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B5693135.png)